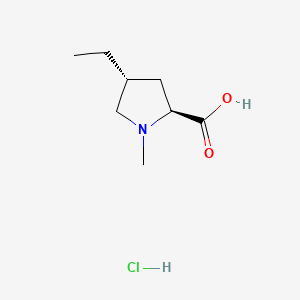
(2S,4R)-4-Ethyl-1-methylproline Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4R)-4-Ethyl-1-methylproline Hydrochloride is a chiral amino acid derivative that has garnered interest due to its unique structural properties and potential applications in various fields. This compound is a proline analog, where the proline ring is substituted with an ethyl group at the 4-position and a methyl group at the 1-position, resulting in a distinct stereochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S,4R)-4-Ethyl-1-methylproline Hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as L-proline.
Substitution Reactions: The ethyl and methyl groups are introduced through substitution reactions. This can involve the use of alkyl halides under basic conditions to achieve the desired substitution at the 4- and 1-positions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: (2S,4R)-4-Ethyl-1-methylproline Hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the proline ring can be further functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted proline derivatives.
Scientific Research Applications
(2S,4R)-4-Ethyl-1-methylproline Hydrochloride has several scientific research applications:
Chemistry: It is used as a chiral building block in organic synthesis, aiding in the construction of complex molecules with specific stereochemistry.
Biology: The compound is employed in the study of protein folding and stability, as it can be incorporated into peptides and proteins to investigate their structural properties.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of various bioactive molecules.
Mechanism of Action
The mechanism of action of (2S,4R)-4-Ethyl-1-methylproline Hydrochloride involves its incorporation into peptides and proteins, where it can influence their folding and stability. The unique stereochemistry of the compound allows it to induce specific conformational changes in the target molecules, thereby affecting their biological activity. The molecular targets and pathways involved include interactions with enzymes and receptors that recognize the proline ring structure.
Comparison with Similar Compounds
(2S,4R)-4-Hydroxyproline: Another proline analog with a hydroxyl group at the 4-position.
(2S,4S)-4-Methylproline: A proline derivative with a methyl group at the 4-position but different stereochemistry.
(2S,4R)-4-Fluoroproline: A proline analog with a fluorine atom at the 4-position.
Uniqueness: (2S,4R)-4-Ethyl-1-methylproline Hydrochloride is unique due to its specific ethyl and methyl substitutions, which confer distinct stereochemical properties. This uniqueness allows it to be used in specialized applications where precise control over molecular conformation is required.
Properties
IUPAC Name |
(2S,4R)-4-ethyl-1-methylpyrrolidine-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-3-6-4-7(8(10)11)9(2)5-6;/h6-7H,3-5H2,1-2H3,(H,10,11);1H/t6-,7+;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLOHNCKVHLZACR-HHQFNNIRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(N(C1)C)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1C[C@H](N(C1)C)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
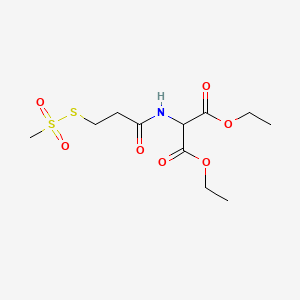
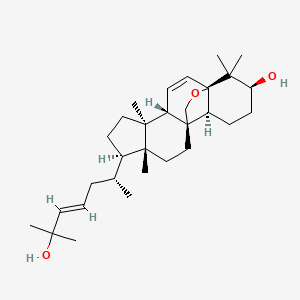
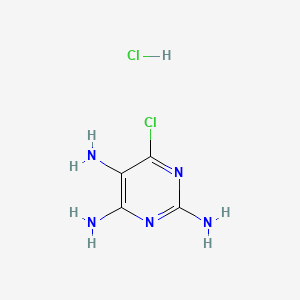
![3-[(2-(Benzyloxycarbonyl)aminoacetyl)amino]-2,4,6-triiodoisophthaloyl Dichloride](/img/structure/B583247.png)
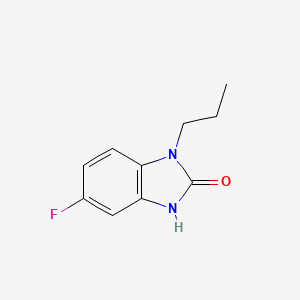
![3-Amino-5-[2-[2-(1,3-dioxoisoindol-2-yl)acetyl]oxyethylcarbamoyl]-2,4,6-triiodobenzoic acid](/img/structure/B583251.png)
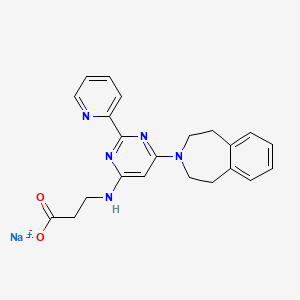


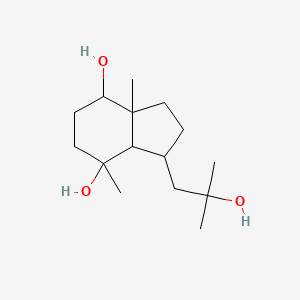
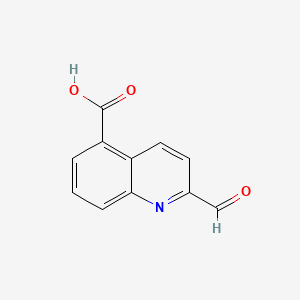
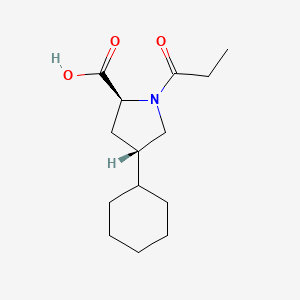
![2-[[(5S)-3-[4-(4-Morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]-1H-isoindole-1,3(2H)-dione](/img/new.no-structure.jpg)
